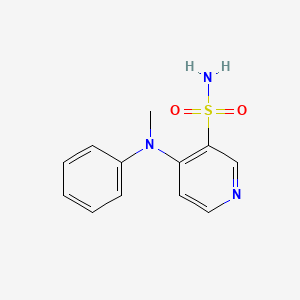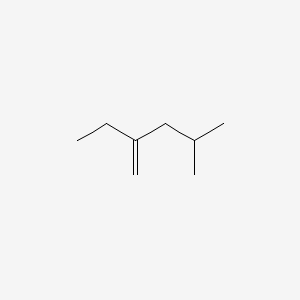
2-Ethyl-4-methyl-1-pentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-methyl-1-pentene is an organic compound belonging to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by its molecular formula C8H16 and features a double bond between the first and second carbon atoms in its structure. It is a branched alkene, making it distinct from its linear counterparts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-4-methyl-1-pentene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-ethyl-4-methyl-1-pentanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation Reactions: Another method involves the alkylation of 1-pentene with ethyl and methyl groups under specific conditions, often using a catalyst like aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale dehydration processes or catalytic cracking of larger hydrocarbons to yield the desired product. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4-methyl-1-pentene undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen to the double bond in the presence of a catalyst such as palladium or platinum, resulting in the formation of 2-ethyl-4-methylpentane.
Halogenation: The addition of halogens (e.g., chlorine or bromine) to the double bond, forming dihalogenated products.
Hydration: The addition of water across the double bond in the presence of an acid catalyst, yielding alcohols.
Oxidation: The reaction with oxidizing agents such as potassium permanganate or ozone, leading to the formation of various oxygenated products.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas, palladium or platinum catalyst, room temperature or slightly elevated temperatures.
Halogenation: Chlorine or bromine, room temperature, often in an inert solvent like carbon tetrachloride.
Hydration: Water, acid catalyst (e.g., sulfuric acid), elevated temperatures.
Oxidation: Potassium permanganate or ozone, often in aqueous or organic solvents, room temperature or slightly elevated temperatures.
Major Products Formed
Hydrogenation: 2-Ethyl-4-methylpentane.
Halogenation: 2-Ethyl-4-methyl-1,2-dihalopentane.
Hydration: 2-Ethyl-4-methyl-1-pentanol.
Oxidation: Various oxygenated compounds, depending on the specific oxidizing agent used.
Aplicaciones Científicas De Investigación
2-Ethyl-4-methyl-1-pentene finds applications in various fields of scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of addition reactions.
Biology: Its derivatives may be explored for potential biological activities and interactions with enzymes or receptors.
Medicine: Research into its potential as a precursor for pharmaceuticals or bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals, polymers, and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-ethyl-4-methyl-1-pentene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen atoms on the catalyst surface, leading to the addition of hydrogen and formation of a saturated hydrocarbon. In halogenation, the double bond reacts with halogen molecules, resulting in the formation of dihalogenated products.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-pentene
- 4-Methyl-1-pentene
- 2-Methyl-2-pentene
- 3-Methyl-1-pentene
Uniqueness
2-Ethyl-4-methyl-1-pentene is unique due to its specific branching pattern and the position of the double bond. This structural arrangement can influence its reactivity and the types of products formed in chemical reactions, making it distinct from other similar alkenes.
By understanding the properties, preparation methods, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Propiedades
Número CAS |
3404-80-6 |
|---|---|
Fórmula molecular |
C8H16 |
Peso molecular |
112.21 g/mol |
Nombre IUPAC |
2-methyl-4-methylidenehexane |
InChI |
InChI=1S/C8H16/c1-5-8(4)6-7(2)3/h7H,4-6H2,1-3H3 |
Clave InChI |
TVBQWTDYXVGWJL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


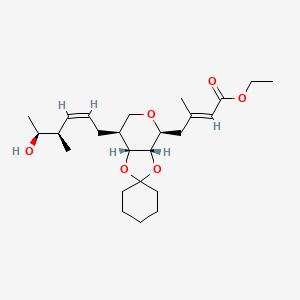
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13799384.png)

![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)

![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)
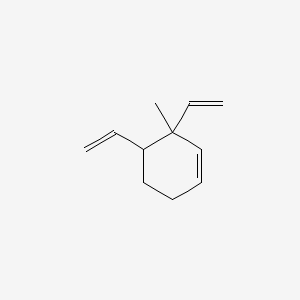

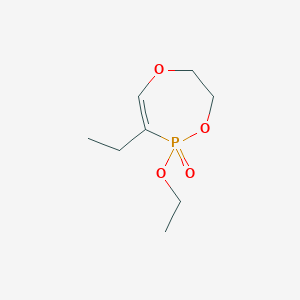


![4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate](/img/structure/B13799428.png)
![N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)
